(R)-2-(1H-Imidazol-4-yl)-propylamine; hydrobromide
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Overview
Description
(2R)-2-(1H-imidazol-5-yl)propan-1-amine is a chiral compound featuring an imidazole ring attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1H-imidazol-5-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-histidine.
Protection of Functional Groups: Protecting groups may be used to shield reactive sites during intermediate steps.
Formation of Imidazole Ring: The imidazole ring is formed through cyclization reactions.
Reduction and Amination: The final steps involve reduction and amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for (2R)-2-(1H-imidazol-5-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce intermediates.
Chromatographic Purification: To achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1H-imidazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield imidazole N-oxides.
Reduction: May produce secondary amines.
Substitution: Can result in various substituted imidazole derivatives.
Scientific Research Applications
(2R)-2-(1H-imidazol-5-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(1H-imidazol-5-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cellular metabolism and immune response.
Comparison with Similar Compounds
Similar Compounds
Histamine: Shares the imidazole ring structure but differs in the side chain.
Histidine: An amino acid precursor to (2R)-2-(1H-imidazol-5-yl)propan-1-amine.
Imidazole: The core structure present in the compound.
Uniqueness
(2R)-2-(1H-imidazol-5-yl)propan-1-amine is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2R)-2-(1H-imidazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H11N3/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
UTXDPIGHIUIJIS-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CN)C1=CN=CN1 |
Canonical SMILES |
CC(CN)C1=CN=CN1 |
Origin of Product |
United States |
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